molecular formula C19H17NO2 B2764906 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline CAS No. 887346-33-0

1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2764906
CAS No.: 887346-33-0
M. Wt: 291.35
InChI Key: DUQYMCFQMQEXRZ-UHFFFAOYSA-N
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Description

1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a chromenyl group and a dihydroquinolinyl group linked by a methanone bridge. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach might include:

    Formation of the Chromenyl Intermediate: Starting from a suitable phenol derivative, the chromenyl group can be synthesized through cyclization reactions.

    Formation of the Dihydroquinolinyl Intermediate: The dihydroquinolinyl group can be synthesized from aniline derivatives through cyclization and reduction reactions.

    Coupling Reaction: The final step involves coupling the chromenyl and dihydroquinolinyl intermediates using a methanone bridge, often facilitated by reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanone bridge or the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Potential medicinal applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action for 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, altering their function. The chromenyl and dihydroquinolinyl groups could facilitate binding to specific sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanol: Similar structure but with an alcohol group instead of a methanone bridge.

    (2H-chromen-3-yl)(3,4-dihydroquinolin-1(2H)-yl)ethanone: Similar structure but with an ethanone bridge.

Uniqueness

The unique combination of the chromenyl and dihydroquinolinyl groups in 1-(2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroquinoline may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2H-chromen-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-19(16-12-15-7-2-4-10-18(15)22-13-16)20-11-5-8-14-6-1-3-9-17(14)20/h1-4,6-7,9-10,12H,5,8,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQYMCFQMQEXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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